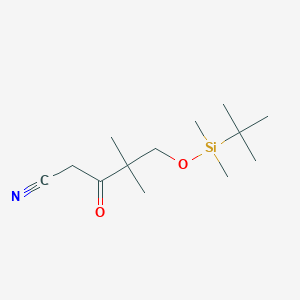

5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile

説明

5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile (CAS: 1229454-44-7) is a specialized organic compound featuring a tert-butyldimethylsilyl (TBDMS) ether group, a ketone moiety, and a nitrile functional group. This structure renders it valuable as a synthetic intermediate in organic chemistry, particularly in multi-step syntheses where selective protection of hydroxyl groups is required . The TBDMS group is widely employed due to its balance of steric bulk and stability under diverse reaction conditions, while the nitrile group enhances electrophilicity, facilitating nucleophilic additions or cyclizations.

特性

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2Si/c1-12(2,3)17(6,7)16-10-13(4,5)11(15)8-9-14/h8,10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZKDLVMZGJBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:

-

Protection of Hydroxyl Group: : The initial step often involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the tert-butyldimethylsilyloxy group.

-

Formation of the Nitrile Group: : The nitrile group can be introduced through the reaction of a suitable precursor, such as a halide or an alcohol, with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Ketone Formation: : The ketone functionality is typically introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the silyloxy group, leading to the formation of silanols or siloxanes.

-

Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Substitution: : The silyloxy group can be substituted under acidic or basic conditions, often leading to the formation of alcohols or ethers.

Common Reagents and Conditions

Oxidizing Agents: PCC, Dess-Martin periodinane.

Reducing Agents: LiAlH4, hydrogen gas with a palladium catalyst.

Substitution Reagents: Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).

Major Products

Oxidation: Silanols, siloxanes.

Reduction: Primary amines.

Substitution: Alcohols, ethers.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its ability to undergo various chemical reactions allows for the creation of analogs with potential therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.

作用機序

The mechanism by which 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further chemical transformations. The silyloxy group can stabilize intermediates in various reactions, facilitating the formation of desired products.

類似化合物との比較

Key Properties :

- Molecular Formula: C₁₃H₂₅NO₂Si

- Functional Groups : TBDMS-protected hydroxyl, ketone (3-oxo), nitrile.

- Applications : Intermediate in pharmaceuticals, nucleoside analogs, and complex molecule synthesis .

- Safety : Requires precautions against heat, sparks, and ignition sources; toxic if ingested or inhaled .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is distinguished from analogous silyl-protected derivatives by its unique combination of a nitrile and ketone. Below is a comparison with structurally related compounds:

Key Observations :

- Protecting Group Reactivity : TBDMS (dimethyl) offers lower steric hindrance and faster deprotection under mild acidic conditions (e.g., HF-pyridine) compared to bulkier TBDPS (diphenyl), which requires stronger acids (e.g., TBAF) .

- Nitrile Functionality : Unique to the target compound, the nitrile group enhances electrophilicity, enabling reactions like Strecker synthesis or coordination to metal catalysts, which are absent in ester- or lactone-based analogs.

Research Findings

- : TBDPS-protected compounds (e.g., γ-butyrolactone derivatives) exhibit superior stability in basic conditions, making them suitable for prolonged reactions. In contrast, the TBDMS group in the target compound is ideal for stepwise syntheses requiring sequential deprotection .

- : The nitrile group in nucleoside analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature leveraged in oligonucleotide therapeutics .

- : TBDMS-protected cyclopentane derivatives demonstrate compatibility with amidation and sulfonylation steps, highlighting the group’s versatility in multi-functional intermediates .

生物活性

5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile is a synthetic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a nitrile functional group. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H21NO2Si

- Molecular Weight : Approximately 233.38 g/mol

- Functional Groups : Nitrile, ketone, and silyloxy

The presence of the silyloxy group significantly influences the compound's reactivity, solubility, and interaction with biological targets. The synthesis of this compound typically involves the modification of 4,4-dimethyl-3-oxopentanenitrile, which serves as a key intermediate in various organic reactions.

Interaction with Biological Targets

Preliminary studies indicate that 5-(tert-butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile may interact with specific enzymes or receptors, suggesting its potential usefulness in medicinal chemistry. The biological activity of this compound has not been extensively documented; however, related compounds have shown promise in various pharmacological applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for evaluating the biological potential of 5-(tert-butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile. Here are some compounds with similar structures that provide insight into potential biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,4-Dimethyl-3-oxopentanenitrile | Lacks silyloxy protection; simpler structure | Used as a precursor for various organic reactions |

| Pivaloylacetonitrile | Similar nitrile and ketone functionalities | More widely studied for biological activity |

| 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile | Contains a hydroxyl group; alters reactivity | Potentially more polar due to hydroxyl presence |

The unique silyloxy group in 5-(tert-butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile may enhance its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。